molecular formula C17H12Cl2N2O2 B3141201 N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide CAS No. 478080-19-2

N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide

Cat. No. B3141201
CAS RN: 478080-19-2
M. Wt: 347.2 g/mol
InChI Key: NPEAGUNPNLXKSN-UHFFFAOYSA-N
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Description

N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide, also known by its chemical formula C₁₈H₁₂Cl₂N₂O₂ , is a synthetic organic compound. It belongs to the oxazole class of heterocyclic compounds. The compound’s structure consists of an oxazole ring with two 4-chlorophenyl substituents and a methyl group attached to the nitrogen atom. Its molecular weight is approximately 358.21 g/mol .


Synthesis Analysis

The synthesis of this compound involves the condensation of appropriate starting materials. Detailed synthetic pathways and reaction conditions can be found in relevant literature. Researchers have explored various methods, including cyclization reactions and amide bond formation, to obtain this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its oxazole ring, chlorophenyl groups, and the methyl substituent. The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity .


Chemical Reactions Analysis

This compound may participate in various chemical reactions. These reactions could involve nucleophilic substitution, oxidation, or other transformations. Researchers have investigated its behavior under different conditions, leading to the identification of potential reaction pathways .


Physical And Chemical Properties Analysis

  • Stability : Investigating its stability under different conditions (light, temperature, etc.) is crucial for storage and handling .

Scientific Research Applications

Synthetic Methodologies and Applications:

  • Synthesis of Oxazole Derivatives:

    • The synthesis of oxazoles, including derivatives similar to N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide, involves copper-catalyzed intramolecular cyclization as a key step. This method allows for the introduction of various functionalities at specific positions of the oxazole ring, leading to highly functionalized oxazole derivatives (Kumar et al., 2012).
  • Structural Characterization and Reactivity:

    • The structural characterization and reactivity of oxazole compounds, including N-substituted carboxamide functionalities, have been extensively studied. These investigations include the synthesis and characterization of complex molecules containing oxazole rings, providing insights into the reactivity and potential applications of such compounds (Tsuno et al., 2012).
  • Bioevaluation and Antimicrobial Activity:

    • Oxazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial properties. For instance, carboxamide-containing oxazole compounds have been studied for their antimicrobial activities, indicating the potential of this compound in this domain (Desai et al., 2011).
  • Novel Synthetic Routes and Optoelectronic Properties:

    • Research has been conducted to develop novel synthetic routes for oxazole derivatives and to investigate their optoelectronic properties. These studies involve the synthesis of new compounds and the exploration of their physical properties, which can have implications for various scientific applications (Abbas et al., 2018).
  • Corrosion Inhibition:

    • The efficiency of oxazole derivatives, including those related to this compound, has been studied for corrosion inhibition. These compounds have been shown to exhibit significant inhibition efficiency, making them potential candidates for corrosion protection applications (Lagrenée et al., 2002).
  • Anticancer and Antimicrobial Agents:

    • Oxazole derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. These compounds have been studied for their biological activities, highlighting the versatility and application potential of oxazole-based compounds in medical and pharmaceutical research (Katariya et al., 2021).

Mechanism of Action

The specific mechanism of action for N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide depends on its intended application. It might exhibit biological activity, such as antimicrobial, anti-inflammatory, or antitumor effects. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

  • Handling Precautions : Researchers and users should follow safety guidelines when working with this compound .

Future Directions

  • Synthetic Improvements : Developing more efficient and sustainable synthetic routes .

properties

IUPAC Name

N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-10-15(16(22)21-14-8-6-13(19)7-9-14)23-17(20-10)11-2-4-12(18)5-3-11/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEAGUNPNLXKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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